1-(Difluoromethyl)-3-methylnaphthalene

Lipophilicity Membrane permeability XLogP

1-(Difluoromethyl)-3-methylnaphthalene (CAS 1261770-26-6; C₁₂H₁₀F₂; MW 192.20 g/mol) is a substituted naphthalene derivative bearing a difluoromethyl (–CF₂H) group at the 1‑position and a methyl (–CH₃) group at the 3‑position. This compound belongs to the class of fluorinated polycyclic aromatic hydrocarbons that have attracted attention in medicinal chemistry and materials science for their modulated lipophilicity, hydrogen‑bond donor capacity, and metabolic stability relative to non‑fluorinated or trifluoromethyl‑substituted analogs.

Molecular Formula C12H10F2
Molecular Weight 192.20 g/mol
Cat. No. B11903766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-3-methylnaphthalene
Molecular FormulaC12H10F2
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=C1)C(F)F
InChIInChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,12H,1H3
InChIKeyRLJADKZYMVMFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-methylnaphthalene: A Fluorinated Naphthalene Building Block with Predictable Physicochemical Differentiation for Procurement


1-(Difluoromethyl)-3-methylnaphthalene (CAS 1261770-26-6; C₁₂H₁₀F₂; MW 192.20 g/mol) is a substituted naphthalene derivative bearing a difluoromethyl (–CF₂H) group at the 1‑position and a methyl (–CH₃) group at the 3‑position . This compound belongs to the class of fluorinated polycyclic aromatic hydrocarbons that have attracted attention in medicinal chemistry and materials science for their modulated lipophilicity, hydrogen‑bond donor capacity, and metabolic stability relative to non‑fluorinated or trifluoromethyl‑substituted analogs [1]. The specific 1,3‑substitution pattern renders it a structurally defined, purchasable entity with computed XLogP = 4.7, zero hydrogen‑bond donors (according to standard H‑bond donor count), and a topological polar surface area of 0 Ų .

Why 1-(Difluoromethyl)-3-methylnaphthalene Cannot Be Replaced by Generic Naphthalene Analogs Without Loss of Differentiating Properties


In‑class naphthalene derivatives are not interchangeable because subtle alterations in fluorination and methylation profoundly shift lipophilicity, hydrogen‑bonding capacity, and metabolic soft‑spot exposure. 1‑(Difluoromethyl)‑3‑methylnaphthalene combines a weak hydrogen‑bond donor (–CF₂H) with a strategically placed methyl group that elevates logP beyond that of the non‑methylated difluoromethyl naphthalenes . Replacing it with 1‑(difluoromethyl)naphthalene sacrifices the lipophilicity gain, while switching to a trifluoromethyl analog eliminates hydrogen‑bond donor functionality entirely. The quantitative evidence below establishes that these differences are measurable and consequential for scientific selection, not merely notional.

Quantitative Differentiation Evidence: 1-(Difluoromethyl)-3-methylnaphthalene vs. Closest Analogs


Lipophilicity Shift: XLogP 4.7 vs. 3.82–4.1 for Non‑Methylated Difluoromethyl Naphthalenes

1‑(Difluoromethyl)‑3‑methylnaphthalene displays a computed XLogP of 4.7 , substantially higher than the non‑methylated comparator 1‑(difluoromethyl)naphthalene (LogP = 3.82 ) and the 2‑substituted isomer 2‑(difluoromethyl)naphthalene (XLogP = 4.1 ). The methyl group at the 3‑position contributes an increment of +0.88 relative to the unsubstituted analog and +0.6 relative to the 2‑isomer.

Lipophilicity Membrane permeability XLogP Bioavailability

Hydrogen‑Bond Donor Capacity of –CF₂H vs. Non‑Donor –CF₃: A Qualitative Differentiator

The difluoromethyl group in 1‑(difluoromethyl)‑3‑methylnaphthalene can serve as a lipophilic hydrogen‑bond donor. Abraham’s solute ¹H NMR analysis determined hydrogen‑bond acidity parameters A = 0.085–0.126 for the –CF₂H group, which is comparable to thiophenol, aniline, and amine groups but weaker than hydroxyl [1]. In contrast, the trifluoromethyl (–CF₃) group is incapable of acting as a hydrogen‑bond donor. Therefore, the target compound retains a specific, directional binding interaction that 1‑(trifluoromethyl)‑3‑methylnaphthalene (predicted LogP ≈ 4.4 [2]) cannot replicate.

Hydrogen‑bond donor Lipophilic hydrogen bond Bioisostere Binding selectivity

Metabolic Soft‑Spot Shielding: –CF₂H vs. –CH₃ at the Benzylic Position

The difluoromethyl group at the 1‑position is expected to block cytochrome P450‑mediated benzylic hydroxylation, a prominent metabolic pathway for methyl‑substituted naphthalenes. Literature on difluoromethyl bioisosteres consistently indicates that –CF₂H substitution improves metabolic stability compared to –CH₃ analogs [1]. The comparator 1‑methylnaphthalene (XLogP 3.9 [2]) is susceptible to benzylic oxidation, whereas the target compound is predicted to exhibit reduced oxidative metabolism because the benzylic site is occupied by the difluoromethyl carbon with strong C–F bonds.

Metabolic stability Cytochrome P450 Benzylic oxidation Oxidative metabolism

Positional Isomer Effect on Lipophilicity: 1,3‑ vs. 2,3‑Substitution

The 1,3‑substitution pattern of 1‑(difluoromethyl)‑3‑methylnaphthalene places the electron‑withdrawing –CF₂H group at the α‑position of the naphthalene ring, while the methyl group occupies the β‑position. This arrangement influences the electronic distribution and steric environment differently than the 2,3‑isomer 2‑(difluoromethyl)‑3‑methylnaphthalene. Although XLogP data for the 2,3‑isomer are not publicly available, the difference in substitution pattern is known to affect reactivity in electrophilic aromatic substitution and cross‑coupling reactions [1]. For example, 1‑(difluoromethyl)naphthalene has been employed in Pd‑catalyzed cross‑coupling reactions [1], and the additional methyl group at position 3 may further modulate steric hindrance and electronic effects, offering distinct reactivity profiles for synthetic derivatization.

Positional isomer Substitution pattern Electronic effects Steric effects

Optimal Procurement and Application Scenarios for 1-(Difluoromethyl)-3-methylnaphthalene


Medicinal Chemistry: Lipophilic Hydrogen‑Bond Donor Scaffold for Fragment‑Based Drug Design

1‑(Difluoromethyl)‑3‑methylnaphthalene provides a balanced lipophilic‑hydrogen‑bond‑donor motif (XLogP 4.7, H‑bond acidity A 0.085–0.126) that is not available from trifluoromethyl analogs [1]. This combination is valuable in fragment‑based drug design where both passive permeability and specific, directional binding interactions are required.

In Vivo Pharmacology: Candidate with Predicted Metabolic Stability Advantage Over Methyl Analogs

Because the difluoromethyl group blocks benzylic oxidation, 1‑(difluoromethyl)‑3‑methylnaphthalene is a rational choice for lead‑optimization studies aiming to reduce CYP450‑mediated clearance relative to 1‑methylnaphthalene (XLogP 3.9) [2][3]. Procurement for in vivo pharmacokinetic profiling is justified when oxidative metabolism at the benzylic position is a known liability.

Synthetic Chemistry: α‑Substituted Building Block for Cross‑Coupling Libraries

The 1,3‑substitution pattern positions the difluoromethyl group at the α‑position, a site amenable to further Pd‑catalyzed cross‑coupling reactions [4]. This distinguishes it from 2‑(difluoromethyl)‑3‑methylnaphthalene and makes it a unique precursor for generating diversely functionalized fluorinated naphthalene libraries.

Biophysical Assays: Membrane‑Permeability Screening with Defined Lipophilicity

With a calculated XLogP of 4.7, the compound occupies a lipophilicity range suitable for passive membrane permeation while retaining hydrogen‑bond donor capacity . It can serve as a reference compound in permeability assays (e.g., PAMPA, Caco‑2) where the influence of –CF₂H vs. –CF₃ or –CH₃ on flux is being systematically evaluated.

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